4-Acetoxy-3-nitrophenylboronic acid
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Overview
Description
4-Acetoxy-3-nitrophenylboronic acid is an organoboron compound with the molecular formula C8H8BNO6. It is a derivative of phenylboronic acid, where the phenyl ring is substituted with an acetoxy group at the 4-position and a nitro group at the 3-position. This compound is of interest in organic synthesis, particularly in the context of Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-3-nitrophenylboronic acid typically involves the following steps:
Nitration: The starting material, phenylboronic acid, undergoes nitration to introduce the nitro group at the 3-position.
Acetylation: The nitrated product is then acetylated to introduce the acetoxy group at the 4-position.
These reactions are generally carried out under controlled conditions to ensure the selective introduction of functional groups. The nitration reaction often requires a mixture of concentrated nitric acid and sulfuric acid, while the acetylation can be performed using acetic anhydride in the presence of a catalyst such as pyridine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale operations. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial processes may employ more robust catalysts and solvents to handle the increased reaction volumes .
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-3-nitrophenylboronic acid undergoes several types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it acts as a boronic acid reagent to form carbon-carbon bonds with aryl halides in the presence of a palladium catalyst.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene or ethanol) are commonly used.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Suzuki-Miyaura Coupling: Biaryl compounds.
Reduction: 4-Acetoxy-3-aminophenylboronic acid.
Substitution: Various substituted phenylboronic acids depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-3-nitrophenylboronic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Acetoxy-3-nitrophenylboronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide to form a palladium-aryl complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
Comparison with Similar Compounds
Similar Compounds
4-Nitrophenylboronic acid: Similar structure but lacks the acetoxy group.
3-Nitrophenylboronic acid: Similar structure but lacks the acetoxy group and has the nitro group at the 3-position.
Phenylboronic acid: The parent compound without any substituents.
Uniqueness
4-Acetoxy-3-nitrophenylboronic acid is unique due to the presence of both the acetoxy and nitro groups, which provide distinct reactivity patterns and make it a versatile reagent in organic synthesis .
Properties
IUPAC Name |
(4-acetyloxy-3-nitrophenyl)boronic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO6/c1-5(11)16-8-3-2-6(9(12)13)4-7(8)10(14)15/h2-4,12-13H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTPFDMOIHFZVAD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)OC(=O)C)[N+](=O)[O-])(O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675412 |
Source
|
Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.97 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1217501-24-0 |
Source
|
Record name | [4-(Acetyloxy)-3-nitrophenyl]boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80675412 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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